molecular formula C7H6N4S B131065 1,1'-Thiocarbonyldiimidazole CAS No. 6160-65-2

1,1'-Thiocarbonyldiimidazole

Cat. No.: B131065
CAS No.: 6160-65-2
M. Wt: 178.22 g/mol
InChI Key: RAFNCPHFRHZCPS-UHFFFAOYSA-N
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Description

1,1'-Thiocarbonyldiimidazole (TCDI) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₆N₄S and a molecular weight of 178.21 g/mol . Structurally, it consists of two imidazole rings linked via a thiocarbonyl group, making it the sulfur analog of carbonyldiimidazole (CDI) . TCDI is a bright yellow crystalline solid with a melting point of 98–102°C and is soluble in organic solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile .

Chemical Reactions Analysis

Barton–McCombie Deoxygenation

TCDI converts secondary alcohols to alkanes via radical intermediates.

Mechanism :

  • Imidazolide Formation : Alcohols react with TCDI to form thiocarbonylimidazolides.

  • Radical Reduction : Tributyltin hydride (TBTH) generates radicals, leading to C–O bond cleavage and deoxygenation .

Advantages :

  • Neutral conditions minimize side reactions.

  • Effective for sterically hindered alcohols .

Table 2: Substrate Scope in Barton–McCombie Reactions

Substrate AlcoholProductReducing AgentYield (%)Reference
CholesterolCholestaneTBTH, AIBN, 80°C88
BenzhydrolDiphenylmethaneTBTH, reflux95
1-AdamantanolAdamantaneTBTH, 70°C82

Imidazole Autocatalysis in Coupling Reactions

Recent studies reveal imidazole’s role as a nucleophilic catalyst in TCDI-mediated aniline couplings.

Mechanistic Insights :

  • Imidazole generates a cationic TCDI species, accelerating reaction rates .

  • Inverse first-order kinetics confirm catalytic activity .

Table 4: Catalytic Efficiency Comparison

CatalystRelative Rate (vs. Imidazole)Reference
Imidazole1.0
4-Dimethylaminopyridine2.3
1-Methylimidazole1.8

Peptide Coupling

As a sulfur analog of carbonyldiimidazole (CDI), TCDI activates carboxylic acids for amide bond formation, though this application is less common .

Critical Analysis of Reaction Conditions

  • Solvent Compatibility : TCDI reacts optimally in anhydrous THF, CH₂Cl₂, or toluene .

  • Moisture Sensitivity : Degrades in humid environments, requiring inert atmospheres .

  • Cost and Alternatives : Phenyl isothiocyanate offers a cheaper route for thionocarbamates but requires strong bases .

Scientific Research Applications

General Properties of 1,1'-Thiocarbonyldiimidazole

  • Chemical Formula : C₇H₆N₄S
  • Molecular Weight : 178.22 g/mol
  • Melting Point : 98–102 °C
  • Solubility : Soluble in common organic solvents like dichloromethane and tetrahydrofuran.

Synthetic Applications

1. Organic Synthesis

TCDI is primarily used as a reagent in various synthetic processes due to its high reactivity towards nucleophiles. It facilitates the formation of thiourea derivatives and carbamates when reacted with amines and alcohols, respectively. Notable applications include:

  • Deoxygenation of Diols : TCDI is employed in the Corey-Winter synthesis for converting vicinal diols into cyclic thionocarbonates, which are crucial intermediates in organic synthesis .
  • Enantioselective Synthesis : It plays a role in the total synthesis of complex natural products such as (+)-hapalindole Q and welwitindolinone A, showcasing its utility in the pharmaceutical industry .

2. Polymer Chemistry

TCDI is utilized in the preparation of trithiocarbonates and xanthates, serving as chain transfer agents in reversible addition fragmentation chain transfer (RAFT) polymerization. This application is significant for macromolecular design, allowing for controlled polymerization processes .

Analytical Applications

1. Clinical Analysis

In analytical chemistry, TCDI has been effectively used for determining plasma levels of cysteine and homocysteine through capillary electrophoresis. The methodology involves:

  • Sample Preparation : Plasma samples are reduced with dithiothreitol before TCDI reacts with them.
  • Electrophoresis Conditions : The reaction mixture is analyzed using a silica capillary under specific buffer conditions (0.1M triethanolamine, 0.15M formic acid) achieving a limit of quantification of 2.5 μM for homocysteine .

The method demonstrates high accuracy (94.7% to 105.1%) and low imprecision (intra-day <2.5%, inter-day <3%), with a rapid analysis time of just 6 minutes .

Corrosion Inhibition

TCDI has also been studied for its corrosion inhibition properties on pure iron in saline environments:

  • Corrosion Studies : Research indicates that TCDI effectively reduces pitting and uniform corrosion in aerated 3.5% NaCl solutions. The effectiveness increases with the concentration of TCDI used (0.5 mM to 2.0 mM) due to its adsorption on the iron surface, preventing the formation of corrosive ferrous and ferric chlorides .

The electrochemical techniques employed include cyclic potentiodynamic polarization and electrochemical impedance spectroscopy, complemented by surface characterization methods like scanning electron microscopy (SEM) and Raman spectroscopy .

Summary Table of Applications

Application AreaSpecific Use CaseKey Outcomes
Organic SynthesisDeoxygenation of diolsFormation of cyclic thionocarbonates
Enantioselective synthesisSynthesis of complex natural products
Polymer ChemistryRAFT polymerizationControlled polymerization processes
Analytical ChemistryPlasma analysis of cysteine/homocysteineHigh accuracy and rapid analysis
Corrosion InhibitionInhibition of iron corrosion in saline solutionsReduced corrosion rates with increasing TCDI concentration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of TCDI with Carbonyldiimidazole (CDI) and Thiophosgene

Property TCDI CDI Thiophosgene (Cl₂C=S)
Core Structure Thiocarbonyl + imidazoles Carbonyl + imidazoles Thiocarbonyl + chlorides
Reactivity Thioureas, thioesters Ureas, carbamates Thioureas, isothiocyanates
Safety Moderate (moisture-sensitive) Low toxicity High toxicity (volatile, carcinogenic)
Applications Drug synthesis, polymers Peptide coupling, polymers Industrial-scale synthesis
Yield in Thiourea Synthesis 47–97% N/A 50–85% (requires stringent conditions)

Key Differences:

  • TCDI vs. CDI : TCDI’s thiocarbonyl group enables stronger hydrogen bonding and distinct electronic effects, influencing bioactivity in estrogen receptor modulators . CDI is preferred for carbonylations but lacks sulfur’s redox versatility.
  • TCDI vs. Thiophosgene : TCDI avoids toxic gas release, offering safer handling and compatibility with sensitive functional groups .

Biological Activity

1,1'-Thiocarbonyldiimidazole (TCDI), with the CAS number 6160-65-2, is an organic compound recognized for its significant reactivity and versatile applications in organic synthesis. This article reviews the biological activity of TCDI, emphasizing its role as a thiocarbonyl transfer reagent, its applications in pharmaceutical synthesis, and its analytical uses in clinical settings.

TCDI has a molecular formula of C₉H₆N₄S and is characterized by its high reactivity towards nucleophiles such as amines and alcohols. This property facilitates the formation of thiourea derivatives and carbamates, making it crucial in various synthetic processes including pharmaceuticals and agrochemicals .

1. Pharmaceutical Intermediates

TCDI serves as an important intermediate in pharmaceutical chemistry. It is utilized in the synthesis of biologically active compounds, particularly in the formation of peptide bonds. Its ability to maintain molecular configurations without forming hydrogen halides during reactions enhances its significance in biochemical synthesis .

Table 1: Applications of TCDI in Pharmaceutical Chemistry

ApplicationDescription
Peptide SynthesisActs as a bonding agent in peptide formation
Antibiotic SynthesisIntermediate for various antibiotics
Enzyme and Protein BindingFacilitates binding interactions in biochemical processes

2. Analytical Chemistry

TCDI is employed in analytical chemistry for determining plasma levels of cysteine and homocysteine using capillary electrophoresis. This method is notable for its rapid analysis time (approximately 6 minutes) and high sensitivity, with a limit of quantification at 2.5 µM for homocysteine .

Table 2: Analytical Method Using TCDI

ParameterValue
Limit of Quantification2.5 µM
Accuracy94.7% - 105.1%
Intra-day Precision< 2.5%
Inter-day Precision< 3%

Case Study 1: Anticancer Activity

Research has indicated that TCDI derivatives exhibit significant anticancer properties. For instance, studies show that thiourea derivatives synthesized from TCDI demonstrate potent antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) cells . The mechanism involves inducing apoptosis and inhibiting cell growth.

Table 3: Anticancer Activity of TCDI Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
TCDI Derivative AMCF-7225Induces apoptosis
TCDI Derivative BU93716.23Inhibits cell proliferation

Case Study 2: Antimicrobial Properties

TCDI has shown efficacy against various bacterial strains. In one study, derivatives demonstrated significant activity against Staphylococcus aureus and Streptococcus pyogenes, indicating potential applications in developing new antimicrobial agents .

Table 4: Antimicrobial Activity

Bacterial StrainCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTCDI Derivative C0.25 µg/mL
Streptococcus pyogenesTCDI Derivative D0.5–1 µg/mL

The biological activity of TCDI can be attributed to several mechanisms:

  • Nucleophilic Attack : The high reactivity towards nucleophiles allows TCDI to form stable complexes with biological macromolecules.
  • Enzyme Inhibition : Certain derivatives have been found to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Apoptotic Induction : Compounds derived from TCDI have been shown to trigger apoptosis in cancer cells by disrupting mitochondrial function.

Q & A

Basic Research Questions

Q. What are the standard synthetic applications of TCDI in organic chemistry, and what reaction mechanisms are involved?

TCDI is widely used to convert 1,2-diols into cyclic thiocarbonates via nucleophilic attack, a key step in the Corey-Winter olefin synthesis . It also facilitates the synthesis of isothiocyanates from primary amines by forming a thiocarbamate intermediate, which eliminates imidazole to yield the final product . Additionally, TCDI enables the preparation of thioesters and dithiocarbamates for RAFT/MADIX polymerization chain-transfer agents .

Methodological Note : Reactions typically proceed in anhydrous solvents (e.g., THF, DCM) under inert atmosphere to avoid hydrolysis. Progress can be monitored by TLC (disappearance of diol/amine) or FT-IR (appearance of C=S stretch at ~1200 cm⁻¹) .

Q. How should TCDI be stored and handled to ensure stability and safety?

TCDI is moisture-sensitive and decomposes in water. Store at 2–8°C in sealed containers under argon or nitrogen . Safety protocols include using gloves, goggles, and fume hoods due to its acute oral toxicity (H302), skin corrosion (H314), and respiratory irritation risks . Neutralize spills with sodium bicarbonate or inert adsorbents .

Data Contradiction Alert : While most sources report stability at 2–8°C, decomposition may occur over extended storage; verify purity via NMR or HPLC before critical experiments .

Q. What solvents and conditions are optimal for TCDI-mediated thiocarbonate formation?

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to TCDI’s high solubility (~50–100 mg/mL). Reactions require mild temperatures (0–25°C) and stoichiometric TCDI (1.0–1.2 equiv) to avoid side reactions like over-thiocarbonylation .

Troubleshooting Tip : If yields are low, check for residual moisture using Karl Fischer titration or switch to freshly distilled solvents .

Advanced Research Questions

Q. How can researchers optimize TCDI use in stereoselective natural product synthesis (e.g., welwitindolinone A)?

In enantioselective syntheses, TCDI’s reactivity with diols is influenced by steric hindrance and solvent polarity. For example, in welwitindolinone A synthesis, THF enhances regioselectivity for less hindered diols, while DCM favors kinetic control .

Experimental Design : Use chiral auxiliaries or asymmetric catalysts to control stereochemistry. Characterize intermediates via X-ray crystallography or NOESY NMR .

Q. What analytical methods resolve contradictions in TCDI’s reported reactivity with aromatic amines?

Conflicting data exist on TCDI’s efficiency in aryl isothiocyanate synthesis. For example, notes failed thioureidobenzoic acid formation due to poor nucleophilicity of substituted anilines. To resolve this:

  • Employ high-resolution mass spectrometry (HRMS) to detect transient intermediates.
  • Use DFT calculations to predict amine nucleophilicity and adjust reaction conditions (e.g., adding DBU as a base) .

Q. How does TCDI’s purity (≥95% vs. higher grades) impact reaction reproducibility?

Lower purity grades may contain imidazole byproducts that accelerate hydrolysis. For sensitive reactions (e.g., electrochemical thiocarbonate reduction in ), repurify TCDI via recrystallization from toluene/hexane (mp 98–103°C ) or use freshly opened batches.

Data Validation : Compare yields using TCDI from multiple suppliers (e.g., J&K vs. Aladdin) and document lot-specific COA data .

Q. What strategies mitigate side reactions during large-scale TCDI applications?

At scale (>10 mmol), exothermic imidazole release can cause aggregation. Mitigate by:

  • Slow addition of TCDI (1–2 hrs) with cooling (0°C).
  • Quench excess reagent with aqueous NH₄Cl and extract imidazole byproducts .
  • Monitor reaction homogeneity via in situ Raman spectroscopy .

Q. Methodological Resources

  • Corey-Winter Olefin Synthesis : Optimize thiocarbonate formation using 1.1 equiv TCDI in DCM (0°C, 2 hrs) .
  • Isothiocyanate Derivatization : React primary amines with TCDI (1.2 equiv) in acetonitrile (25°C, 1 hr), then purify via silica gel chromatography .
  • Safety Protocols : Follow GHS-compliant disposal (incineration with scrubbing for sulfur oxides) and avoid mixing with strong acids/oxidizers .

Properties

IUPAC Name

di(imidazol-1-yl)methanethione
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InChI

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAFNCPHFRHZCPS-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N4S
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DSSTOX Substance ID

DTXSID70210614
Record name Thiocarbonyldiimidazole
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Molecular Weight

178.22 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1,1'-Thiocarbonylbis(imidazole)
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CAS No.

6160-65-2
Record name Thiocarbonyldiimidazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
1,1'-Thiocarbonyldiimidazole
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
1,1'-Thiocarbonyldiimidazole
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
1,1'-Thiocarbonyldiimidazole
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
1,1'-Thiocarbonyldiimidazole
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
1,1'-Thiocarbonyldiimidazole
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
1,1'-Thiocarbonyldiimidazole

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